(2-(Trifluoromethyl)cyclobutyl)methanamine
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Overview
Description
(2-(Trifluoromethyl)cyclobutyl)methanamine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a cyclobutyl ring, which is further connected to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Trifluoromethyl)cyclobutyl)methanamine typically involves multiple steps starting from readily available precursors. One common method involves the cyclopropanation of 4,4,4-trifluorobut-2-enoic acid followed by subsequent functional group transformations . The key step in this synthesis is the formation of the cyclobutyl ring, which can be achieved under Corey-Chaykovsky reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(2-(Trifluoromethyl)cyclobutyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
(2-(Trifluoromethyl)cyclobutyl)methanamine has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-(Trifluoromethyl)cyclobutyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (1-(Trifluoromethyl)cyclobutyl)methanamine
- (2-(Trifluoromethyl)cyclopropyl)methanamine
- (2-(Trifluoromethyl)cyclopentyl)methanamine
Uniqueness
(2-(Trifluoromethyl)cyclobutyl)methanamine is unique due to the presence of the trifluoromethyl group on a cyclobutyl ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where these properties are advantageous, such as in the design of enzyme inhibitors and receptor modulators .
Properties
Molecular Formula |
C6H10F3N |
---|---|
Molecular Weight |
153.15 g/mol |
IUPAC Name |
[2-(trifluoromethyl)cyclobutyl]methanamine |
InChI |
InChI=1S/C6H10F3N/c7-6(8,9)5-2-1-4(5)3-10/h4-5H,1-3,10H2 |
InChI Key |
XLGYXVGIMJHOFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1CN)C(F)(F)F |
Origin of Product |
United States |
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